molecular formula C21H25IO4 B11827720 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione

Cat. No.: B11827720
M. Wt: 468.3 g/mol
InChI Key: PQOILDZBBXYBOE-ZPOLXVRWSA-N
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Description

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid derivative with the molecular formula C21H25IO4 and a molecular weight of 468.325 g/mol . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.

Preparation Methods

The synthesis of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves multiple steps, starting from a suitable steroid precursor. The process typically includes iodination at the 21st position and hydroxylation at the 17th position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:

Scientific Research Applications

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Due to its anti-inflammatory and immunosuppressive properties, it is investigated for potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound’s molecular targets include various transcription factors and signaling molecules involved in the inflammatory response .

Properties

Molecular Formula

C21H25IO4

Molecular Weight

468.3 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H25IO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

InChI Key

PQOILDZBBXYBOE-ZPOLXVRWSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CI)O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CI)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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